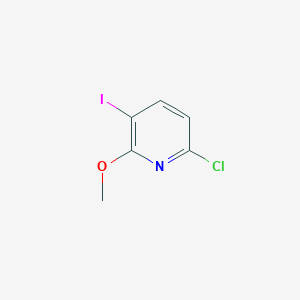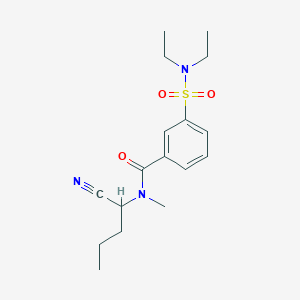![molecular formula C11H14N2O5 B2532042 2-[(1E)-({[(2-hidroxietoxi)carbonil]amino}imino)metil]-6-metoxifenol CAS No. 339016-13-6](/img/structure/B2532042.png)
2-[(1E)-({[(2-hidroxietoxi)carbonil]amino}imino)metil]-6-metoxifenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol is a useful research compound. Its molecular formula is C11H14N2O5 and its molecular weight is 254.242. The purity is usually 95%.
BenchChem offers high-quality 2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fotopolimerización en aplicaciones biomédicas
Este compuesto se puede utilizar como fotoiniciador en procesos de fotopolimerización, que son herramientas importantes en varios campos industriales . El avance de la tecnología ha dado como resultado el uso de la fotopolimerización en diversas aplicaciones biomédicas, como la producción de estructuras de hidrogel 3D, el encapsulamiento de células y en sistemas de liberación de fármacos .
Síntesis de resina fotosensible de acrilato
El compuesto se puede utilizar en la síntesis de híbridos de resina fotosensible de acrilato . Estos híbridos se preparan mediante la funcionalización covalente in situ de óxido de grafeno (GO) con metacrilato de 2-hidroxietilo (HEMA) . Este proceso se utiliza en la tecnología de impresión 3D .
Tinte en la industria textil
El compuesto se puede utilizar en la síntesis de pigmentos encapsulados en polímeros mediante polimerización en emulsión . Estos pigmentos se utilizan para teñir nylon 6, poliéster y algodón . Tienen excelentes calificaciones para la solidez al frotamiento en seco, la solidez al lavado y la manipulación .
Uso en tintas textiles
Los pigmentos encapsulados en polímeros son prometedores para su uso en tintas textiles . Esto es particularmente relevante en la industria textil, que es una industria importante en todo el mundo .
Síntesis orgánica
El compuesto se puede utilizar en síntesis orgánica . Se puede utilizar como bloque de construcción para acceder a productos químicos de relevancia industrial, como monómeros o biocombustibles .
Material adhesivo
El compuesto se puede utilizar para obtener un material adhesivo que funciona en condiciones húmedas . Esto podría ser particularmente útil en industrias donde se requiere que los adhesivos funcionen en ambientes húmedos o mojados .
Mecanismo De Acción
Target of action
Compounds with a hydrazone group (R-N=N-R’) are often involved in reactions with carbonyl compounds . They can act as nucleophiles, attacking electrophilic carbon atoms in carbonyl groups. This can lead to the formation of oximes or hydrazones .
Mode of action
The compound might interact with its targets through nucleophilic attack, leading to the formation of a new covalent bond. This can result in changes to the target molecule, potentially altering its function .
Biochemical pathways
The exact pathways affected would depend on the specific targets of the compound. It’s possible that the compound could interfere with processes involving carbonyl-containing molecules, given its potential to react with these molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its size, polarity, and stability. For instance, compounds with polar groups (like the hydroxy groups in this compound) might be more soluble in water, potentially affecting their absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the changes it induces in these targets. For example, if the compound reacts with a crucial enzyme, it could inhibit the enzyme’s activity, potentially affecting cellular processes .
Action environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For instance, extreme pH values might affect the compound’s ionization state, potentially altering its reactivity .
Propiedades
IUPAC Name |
2-hydroxyethyl N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-17-9-4-2-3-8(10(9)15)7-12-13-11(16)18-6-5-14/h2-4,7,14-15H,5-6H2,1H3,(H,13,16)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJHEGUAXVKUOY-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2531961.png)




![3-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2531968.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2531970.png)


![N-(3-Chloro-4-fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2531974.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-triethoxybenzoate](/img/structure/B2531980.png)

